- Method for synthesis of stable isotope labeled bisphenol A or bisphenol F and the derivatives, China, , ,
Cas no 92739-58-7 (Bisphenol A-d8)
Bisphenol A-d8 Chemical and Physical Properties
Names and Identifiers
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- Phen-2,3,5,6-d4-ol,4,4'-(1-methylethylidene)bis- (9CI)
- BISPHENOL A-[RING-D8]
- Bisphenol A-d8
- Bisphenol-A-2,2',3,3',5,5',6,6'-d8
- Bisphenol-A-2,2,3,3,5,5,6,6-d81000µg
- 4,4′-(1-Methylethylidene)bis[phen-2,3,5,6-d4-ol] (ACI)
- 2,3,5,6-Tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol
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- Inchi: 1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D
- InChI Key: IISBACLAFKSPIT-UWAUJQNOSA-N
- SMILES: C(C1C([2H])=C([2H])C(O)=C([2H])C=1[2H])(C1C([2H])=C([2H])C(O)=C([2H])C=1[2H])(C)C
Computed Properties
- Exact Mass: 236.165
- Monoisotopic Mass: 236.165
- Isotope Atom Count: 8
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Melting Point: 157-159 °C(lit.)
- Boiling Point: 220 °C4 mm Hg(lit.)
Bisphenol A-d8 Security Information
- Hazard Category Code: 37-41-43-52-62
- Safety Instruction: 26-36/37-39-46-61
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Hazardous Material Identification:
Bisphenol A-d8 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B519499-10mg |
Bisphenol A-d8 |
92739-58-7 | 10mg |
$ 187.00 | 2023-09-08 | ||
| TRC | B519499-25mg |
Bisphenol A-d8 |
92739-58-7 | 25mg |
$ 374.00 | 2023-09-08 | ||
| TRC | B519499-100mg |
Bisphenol A-d8 |
92739-58-7 | 100mg |
$ 1103.00 | 2023-09-08 | ||
| A2B Chem LLC | AH84493-50mg |
BISPHENOL-A-2,2',3,3',5,5',6,6'-D8 |
92739-58-7 | 50mg |
$421.00 | 2024-07-18 | ||
| A2B Chem LLC | AH84493-100mg |
BISPHENOL-A-2,2',3,3',5,5',6,6'-D8 |
92739-58-7 | 100mg |
$598.00 | 2024-07-18 |
Bisphenol A-d8 Production Method
Production Method 1
Bisphenol A-d8 Raw materials
Bisphenol A-d8 Preparation Products
Bisphenol A-d8 Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Bisphenol A-d8
Bisphenol A-d8: A Comprehensive Overview
Bisphenol A-d8, also known by its CAS number 92739-58-7, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of bisphenol A, a well-known chemical used in the production of polycarbonate plastics and epoxy resins. The "d8" designation indicates that this compound has been deuterated, meaning it contains deuterium atoms instead of hydrogen atoms in specific positions. This modification can significantly alter the compound's physical and chemical properties, making it valuable for specialized applications.
The structure of Bisphenol A-d8 is similar to that of bisphenol A, with the key difference being the substitution of hydrogen atoms with deuterium atoms. This substitution can influence the compound's stability, reactivity, and spectroscopic properties. For instance, the presence of deuterium can increase the compound's resistance to certain chemical reactions, such as oxidation or hydrolysis, due to the higher bond strength of C-D bonds compared to C-H bonds.
One of the most notable applications of Bisphenol A-d8 is in the field of nuclear magnetic resonance (NMR) spectroscopy. Deuterated compounds are often used as solvents or reference materials in NMR studies because deuterium has a different nuclear spin than hydrogen, which can simplify spectra and improve resolution. Bisphenol A-d8 can serve as a deuterated standard for calibrating NMR instruments or as a solvent in certain analytical techniques.
In addition to its role in analytical chemistry, Bisphenol A-d8 has potential applications in materials science. Deuterated polymers, including those derived from bisphenol A, can exhibit enhanced thermal stability and mechanical properties compared to their non-deuterated counterparts. These properties make them suitable for use in high-performance materials, such as those required for aerospace or electronic applications.
Recent research has also explored the use of Bisphenol A-d8 in biological studies. Deuterated compounds are often used as tracers or labels in metabolic studies because they can be distinguished from their non-deuterated counterparts using mass spectrometry or other analytical techniques. This capability makes Bisphenol A-d8 a valuable tool for studying biochemical pathways and enzyme kinetics.
The synthesis of Bisphenol A-d8 typically involves a two-step process: first, the synthesis of bisphenol A from its precursor compounds, followed by deuteriation through chemical exchange or catalytic hydrogenation using deuterium gas. The exact method depends on the desired degree of deuteriation and the specific positions where deuterium is introduced into the molecule.
Despite its many potential uses, Bisphenol A-d8 is not without challenges. The deuteriation process can be complex and costly, which may limit its widespread adoption. Additionally, while deuterated compounds are generally considered less hazardous than their non-deuterated counterparts due to their reduced reactivity, proper handling and disposal procedures must still be followed to ensure safety and environmental protection.
In conclusion, Bisphenol A-d8 (CAS No. 92739-58-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique properties derived from deuteriation make it an invaluable tool in analytical chemistry, materials science, and biological research. As technology advances and new applications are discovered, Bisphenol A-d8 is likely to play an increasingly important role in both academic and industrial settings.
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